3-[4-(Aminomethyl)benzyloxy] Thalidomide is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its anti-inflammatory and anti-angiogenic properties. This specific derivative incorporates a 4-(aminomethyl)benzyloxy group, which enhances its biological activity and therapeutic potential. The compound is classified as a thalidomide analog and is primarily investigated for its role in treating various conditions, including cancer and inflammatory diseases.
Thalidomide was first synthesized in the late 1950s and has since been modified to create numerous analogs with improved efficacy and reduced side effects. 3-[4-(Aminomethyl)benzyloxy] Thalidomide falls under the category of thalidomide derivatives, which are explored for their pharmacological activities, particularly in oncology and immunology. The classification of this compound can be summarized as follows:
The synthesis of 3-[4-(Aminomethyl)benzyloxy] Thalidomide typically involves the modification of thalidomide through various chemical reactions. One common method includes:
For example, one synthetic route involves the reaction of thalidomide with benzyl chloride in the presence of a base to introduce the benzyloxy group, followed by reductive amination to attach the aminomethyl group .
The molecular structure of 3-[4-(Aminomethyl)benzyloxy] Thalidomide can be represented as follows:
The structural features include a thalidomide backbone with a benzyloxy group at one end and an aminomethyl group at the para position of the benzene ring.
The compound undergoes several chemical reactions that are critical for its biological activity:
These reactions are essential for understanding how the compound interacts with biological systems and contributes to its therapeutic effects .
The mechanism of action of 3-[4-(Aminomethyl)benzyloxy] Thalidomide involves several pathways:
Data from studies indicate that this compound exhibits significant inhibition of interleukin-6 (IL-6), further supporting its role in modulating immune responses .
Relevant data regarding melting point, boiling point, and other physical constants may vary based on specific synthesis methods used .
3-[4-(Aminomethyl)benzyloxy] Thalidomide is primarily researched for its potential applications in:
Research continues to explore its efficacy in various clinical settings, aiming to optimize its therapeutic profile while minimizing side effects associated with traditional thalidomide usage .
3-[4-(Aminomethyl)benzyloxy] Thalidomide (SF-1-088) is a cereblon (CRBN)-targeting derivative engineered for proteolysis-targeting chimera (PROTAC) applications. Its systematic IUPAC name is 4-(N-(4-cyclohexylbenzyl)-2-((N,2,4,6-tetramethylphenyl)sulfonamido)acetamido)-N-(4-(((2-(2,5-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)methyl)benzyl)-2-hydroxybenzamide [5]. The molecule features a complex architecture with three key domains:
The compound has a molecular formula of C₅₃H₅₅N₅O₁₀S and a molecular weight of 954.09 g/mol [1] [5]. The aminomethylbenzyloxy linker provides a primary amine (–CH₂NH₂) functional handle for conjugation with warheads in PROTAC designs. X-ray crystallography studies of analogous CRBN binders suggest that the glutarimide ring occupies the tri-tryptophan pocket of CRBN, while the benzyloxy extension projects toward the solvent-exposed region, minimizing steric clashes with the E3 ligase complex [6] [9].
Table 1: Molecular Properties of 3-[4-(Aminomethyl)benzyloxy] Thalidomide
Property | Value |
---|---|
IUPAC Name | 4-(N-(4-cyclohexylbenzyl)-2-((N,2,4,6-tetramethylphenyl)sulfonamido)acetamido)-N-(4-(((2-(2,5-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)methyl)benzyl)-2-hydroxybenzamide |
Molecular Formula | C₅₃H₅₅N₅O₁₀S |
Molecular Weight | 954.09 g/mol |
Key Functional Group | 4-(Aminomethyl)benzyloxy linker |
Storage Conditions | -20°C |
CAS Number | 1547162-41-3 (related analog) [3] |
The structural evolution from thalidomide to 3-[4-(aminomethyl)benzyloxy] thalidomide reflects targeted optimizations for enhanced PROTAC utility:
• Core Modifications:
• CRBN Binding Affinity:
Competitive microscale thermophoresis (MST) assays reveal SF-1-088 derivatives exhibit ~2-fold higher CRBN affinity (IC₅₀ ≈ 29–63 μM) compared to classical IMiDs like pomalidomide (IC₅₀ ≈ 13 μM) and lenalidomide (IC₅₀ ≈ 19 μM) [6]. This enhancement stems from hydrophobic interactions between the benzyloxy group and CRBN’s solvent-accessible regions.
• Physicochemical Properties:
The aminomethylbenzyloxy extension increases molecular weight significantly (954 g/mol vs. 259 g/mol for thalidomide) but maintains drug-like properties:
Table 2: Comparative Analysis of Thalidomide Derivatives
Parameter | Thalidomide | Pomalidomide | Lenalidomide | 3-[4-(Aminomethyl)benzyloxy] Thalidomide |
---|---|---|---|---|
CRBN IC₅₀ (μM) | >100 [9] | 13 ± 2.7 [6] | 19 ± 1.5 [6] | 29–63 [6] |
Molecular Weight | 259 g/mol | 273 g/mol | 259 g/mol | 954 g/mol |
log D₇.₄ | 0.5 [6] | -0.4 [6] | Not reported | -0.7 to 0.9 [6] |
Linker Chemistry | None | C4-amino | C4-amino | C3-benzyloxy ether |
Hydrolytic Stability | Low | Moderate | Moderate | High [6] |
The aminomethyl-benzyloxy modification exemplifies structure-based optimization to address limitations of classical immunomodulatory drugs (IMiDs):
• Linker Vector Optimization:
Attachment at the C3 position of the phthalimide ring was prioritized over C4 to avoid disrupting the H-bond between the phthalimide carbonyl and CRBN’s Asn351. Molecular dynamics simulations confirmed the C3-benzyloxy group orients away from the protein surface, preserving native binding interactions [6] [9].
• Enhanced Proteolytic Resistance:
Replacing the phthalimide’s imide ring with a benzyloxy ether eliminates the hydrolytically labile cyclic amide. This prevents non-enzymatic degradation to inactive metabolites—a critical flaw in thalidomide and its analogs [6] [10].
• Conformational Control:
The benzyl spacer’s rigidity reduces entropic penalties upon CRBN binding. Fluorine scan analyses (comparing fluorinated vs. non-fluorinated benzamides) demonstrated that ortho-fluorination further stabilizes ligand conformation via intramolecular H-bonds (C–F⋯H–N), enhancing affinity by 1.5–2.0-fold [6].
• PROTAC-Specific Engineering:
The terminal aminomethyl group (–CH₂NH₂) serves as a generic conjugation site for warhead ligands targeting disease-relevant proteins (e.g., BRD4, HDAC6). This design follows the "allo-network" strategy, where the effector’s bioactivity depends on ternary complex formation rather than direct inhibition [6] [10].
Table 3: Rational Design Objectives and Outcomes of Aminomethyl-Benzyloxy Functionalization
Design Objective | Structural Solution | Functional Outcome |
---|---|---|
Stable Conjugation Handle | Primary amine at benzyl terminus | Enables amide/carbamate formation with warheads |
CRBN Affinity Retention | Preservation of glutarimide H-bond donors | Maintains Kᵢ ≈ 29–56 μM [6] |
Reduced Neomorphic Activity | Avoidance of phthalimide bioisosteres | Lowers IKZF1/3 degradation potential |
Improved Pharmacokinetics | Ether linkage + hydrophobic auxiliaries | Enhances membrane permeability (CHIIAM: 5.2–8.1) [6] |
Racemization Mitigation | Achiral benzyloxy linker | Eliminates enantiomer-specific toxicity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1